N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c26-23(25-15-24(27,16-11-13-28-14-16)21-10-5-12-29-21)22-17-6-1-3-8-19(17)30-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBQJPPFLARPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.
Mode of Action
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : CHNO
- Molecular Weight : 401.4 g/mol
- CAS Number : 2034258-79-0
Furan derivatives are known for their versatile biological activities, which can be attributed to their ability to interact with various biochemical pathways. The compound exhibits properties such as:
- Antioxidant Activity : Furan-containing compounds have been shown to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Research indicates that furan derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies have demonstrated that these compounds can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases.
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines. For instance, one study reported an IC value indicating effective cytotoxicity against cancer cells, suggesting potential as a chemotherapeutic agent.
Neuroprotective Effects
Emerging research points to the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce neuronal apoptosis has been highlighted in several studies, indicating potential applications in treating conditions like Alzheimer's and Parkinson's disease .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 μM, with an IC value determined to be approximately 15 μM .
- Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. These findings suggest that the compound may offer protective effects against neurodegenerative processes .
Comparative Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide exhibit significant anticancer properties. For instance, studies have shown that xanthene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of furan rings enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .
Case Study : A derivative of xanthene was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent anticancer activity .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies show that xanthene derivatives possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents. The dual furan functionality may contribute to enhanced bioactivity against resistant strains of bacteria and fungi .
Materials Science Applications
1. Fluorescent Dyes
This compound can be utilized as a fluorescent dye in various applications, including bioimaging and sensor technology. Its unique structure allows for strong fluorescence under UV light, making it an attractive option for labeling biological samples or developing sensors for detecting specific ions or molecules.
Table 1: Comparison of Fluorescent Properties
| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
|---|---|---|---|
| Xanthene Derivative A | 450 | 520 | Bioimaging |
| N-[2-(furan-2-yl)... | 480 | 550 | Sensor Development |
Environmental Science Applications
1. Photocatalysis
The compound's ability to absorb UV light makes it a candidate for photocatalytic applications, particularly in environmental remediation. Photocatalysts can facilitate the breakdown of pollutants under light irradiation, offering a sustainable solution for water purification.
Case Study : A recent study demonstrated that a related xanthene compound effectively degraded organic pollutants under UV light in aqueous solutions, indicating potential for practical environmental applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide?
- Methodology :
- Core Synthesis : The xanthene core is typically synthesized via acid-catalyzed condensation of resorcinol derivatives. Subsequent functionalization involves coupling with furan-containing hydroxyethylamine intermediates.
- Amidation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMT/NMM/TsO− under microwave-assisted conditions to enhance yield and reduce side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Techniques :
- NMR Spectroscopy : and NMR (e.g., 300–500 MHz) in deuterated solvents (CDCl, DMSO-d) to confirm regiochemistry of furan substituents and hydroxyethyl linkage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation .
Q. How can computational tools predict the compound’s physicochemical properties and bioactivity?
- Approach :
- Molecular Descriptors : Use PubChem or ChemAxon to calculate logP (lipophilicity), polar surface area, and hydrogen-bonding capacity .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors) .
- ADMET Prediction : SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic stability .
Advanced Research Questions
Q. How can contradictory crystallographic data on the xanthene core be resolved?
- Resolution Strategy :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) to minimize thermal motion artifacts.
- Refinement : Apply SHELXL for small-molecule refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
- Validation : Cross-check with DFT-optimized molecular geometry (Gaussian 16, B3LYP/6-31G**) to reconcile bond-length discrepancies .
Q. What experimental designs optimize the compound’s synthetic yield while minimizing diastereomer formation?
- Optimization Steps :
- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxyethylamine synthesis to enforce enantiomeric purity .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .
- Microwave Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) to suppress side reactions .
Q. How can structure-activity relationship (SAR) studies improve the compound’s biological efficacy?
- SAR Strategies :
- Substituent Modulation : Replace furan-3-yl with thiophene or pyrrole rings to assess π-stacking interactions in enzyme binding .
- Hydroxyethyl Modification : Introduce methyl or fluoro groups to evaluate steric/electronic effects on target affinity .
- In Vitro Assays : Use MTT or CellTiter-Glo for cytotoxicity profiling against cancer cell lines (e.g., HeLa, MCF-7) .
Q. What methodologies address discrepancies in toxicity profiles observed across in vitro and in vivo models?
- Integrated Approach :
- In Vitro Toxicity : Screen hepatic (HepG2) and renal (HEK293) cell lines using LDH release assays to assess membrane integrity .
- In Vivo Validation : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .
- Metabolite Identification : LC-MS/MS to detect reactive metabolites (e.g., quinone intermediates) that may explain species-specific toxicity .
Q. How can crystallization challenges due to the compound’s hygroscopicity be mitigated?
- Crystallization Protocols :
- Solvent Selection : Use mixed solvents (e.g., acetone/water) with controlled humidity (<20% RH) during slow evaporation .
- Additives : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize the lattice structure .
- Temperature Gradients : Gradual cooling (0.5°C/hr) from saturated solutions to promote single-crystal growth .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
